3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carboxylic acid functional group.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It’s known that the trifluoromethyl group often imparts unique properties to a molecule, such as increased lipophilicity and metabolic stability . This can enhance the compound’s interaction with its targets and result in changes at the molecular level .
Biochemical Pathways
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic synthesis .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can impact the bioavailability of the compound .
Result of Action
Similar compounds have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are used, requires mild and functional group tolerant reaction conditions . Additionally, the trifluoromethyl group can enhance the compound’s stability, potentially making it more resistant to environmental degradation .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine This property can influence its interactions with various biomolecules
Cellular Effects
Compounds with a trifluoromethyl group have been found to play an important role in pharmaceuticals and agrochemicals . Therefore, it is plausible that 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is not well-understood. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Temporal Effects in Laboratory Settings
Compounds containing a trifluoromethyl group, such as the one in this compound, have been found to possess high thermal stability .
Metabolic Pathways
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Transport and Distribution
The trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest .
Subcellular Localization
The trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest, which could potentially influence its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
Scientific Research Applications
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted biphenyl derivatives, such as:
- 3’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid
- 4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 2’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPHDUPXVEMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382235 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195457-70-6 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 195457-70-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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